![molecular formula C20H21NO2 B4983519 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one CAS No. 5759-56-8](/img/structure/B4983519.png)
3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one
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Overview
Description
3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as EPC or NSC 95397, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of cyclohexenones and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in a variety of cellular processes including cell growth and differentiation.
Biochemical and Physiological Effects:
3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and antioxidant properties, 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have neuroprotective effects in animal models of neurological disorders. 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has also been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one in lab experiments is that it is relatively easy to synthesize and has been shown to have a variety of biological activities. However, one limitation of using 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for research on 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one. One area of interest is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more targeted therapies for cancer and neurological disorders. Another area of interest is to study the pharmacokinetics and pharmacodynamics of 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one in humans, which could provide valuable information for the development of clinical trials. Finally, there is a need for more studies to evaluate the safety and efficacy of 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one in humans, which could lead to its eventual use as a therapeutic agent.
Synthesis Methods
The synthesis of 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one involves the condensation of 2-ethoxyaniline and cyclohexanone in the presence of a Lewis acid catalyst. The reaction is carried out in a solvent such as toluene or chloroform and requires careful control of temperature and reaction time. The yield of 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one can be improved by using a more reactive form of the catalyst or optimizing the reaction conditions.
Scientific Research Applications
3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been studied for its potential use in a variety of scientific research applications. One area of interest is cancer research, where 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have anti-tumor activity in vitro and in vivo. 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
3-(2-ethoxyanilino)-5-phenylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-2-23-20-11-7-6-10-19(20)21-17-12-16(13-18(22)14-17)15-8-4-3-5-9-15/h3-11,14,16,21H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCGPRDARLEINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386610 |
Source
|
Record name | STK021482 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5759-56-8 |
Source
|
Record name | STK021482 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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